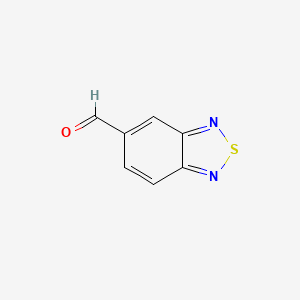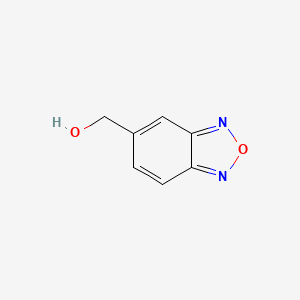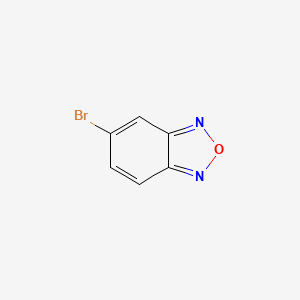
4-Methylbenzyl isocyanate
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Methylbenzyl isocyanate can be synthesized through several methods, including:
-
Phosgenation of Amines: : This traditional method involves the reaction of 4-methylbenzylamine with phosgene (COCl₂) to produce this compound. The reaction proceeds via the formation of a carbamoyl chloride intermediate .
[ \text{CH}_3\text{C}_6\text{H}_4\text{CH}_2\text{NH}_2 + \text{COCl}_2 \rightarrow \text{CH}_3\text{C}_6\text{H}_4\text{CH}_2\text{NCO} + 2\text{HCl} ]
-
Non-Phosgene Methods: : These methods are developed to avoid the use of toxic phosgene. One such method involves the reaction of nitro-amino compounds with carbon monoxide, dimethyl carbonate, or urea, followed by thermal decomposition of the resulting carbamate to yield the isocyanate .
Industrial Production Methods
Industrial production of this compound typically employs the phosgenation method due to its efficiency and high yield. non-phosgene methods are gaining attention due to environmental and safety concerns associated with phosgene .
Analyse Des Réactions Chimiques
4-Methylbenzyl isocyanate undergoes various chemical reactions, including:
-
Nucleophilic Addition: : Reacts with alcohols to form urethanes.
[ \text{ROH} + \text{R’NCO} \rightarrow \text{ROC(O)N(H)R’} ]
-
Hydrolysis: : Reacts with water to form 4-methylbenzylamine and carbon dioxide.
[ \text{RNCO} + \text{H}_2\text{O} \rightarrow \text{RNH}_2 + \text{CO}_2 ]
-
Thiol-Isocyanate Reaction: : Reacts with thiols to form thiourethanes, which is a base-catalyzed “click” reaction .
[ \text{RSH} + \text{RNCO} \rightarrow \text{RS(CO)N(H)R} ]
Applications De Recherche Scientifique
4-Methylbenzyl isocyanate is used in various scientific research applications, including:
Organic Synthesis: As a building block for synthesizing more complex molecules.
Polymer Chemistry: Used in the production of polyurethanes and other polymers.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active compounds.
Material Science: Utilized in the development of functional polymeric surfaces and coatings.
Mécanisme D'action
The mechanism of action of 4-methylbenzyl isocyanate involves its high reactivity towards nucleophiles. The isocyanate group (NCO) reacts with nucleophiles such as alcohols, amines, and thiols to form urethanes, ureas, and thiourethanes, respectively . This reactivity is exploited in various applications, including polymer synthesis and surface functionalization.
Comparaison Avec Des Composés Similaires
4-Methylbenzyl isocyanate can be compared with other similar compounds, such as:
Benzyl isocyanate: Lacks the methyl group on the benzene ring, making it less sterically hindered.
4-Methoxybenzyl isocyanate: Contains a methoxy group instead of a methyl group, which can influence its reactivity and solubility.
4-Chlorobenzyl isocyanate: Contains a chlorine atom, which can affect its electronic properties and reactivity.
The uniqueness of this compound lies in its specific reactivity profile and the presence of the methyl group, which can influence its steric and electronic properties, making it suitable for specific applications in organic synthesis and material science.
Propriétés
IUPAC Name |
1-(isocyanatomethyl)-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-8-2-4-9(5-3-8)6-10-7-11/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYDWDHLGFMGCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369886 | |
| Record name | 1-(isocyanatomethyl)-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56651-57-1 | |
| Record name | 1-(isocyanatomethyl)-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(isocyanatomethyl)-4-methylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![2-Morpholinobenzo[D]thiazol-6-amine](/img/structure/B1272993.png)
